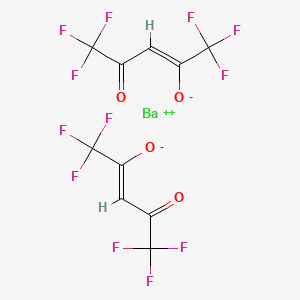

Barium hexafluoroacetylacetonate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

118131-57-0 |

|---|---|

Molekularformel |

C10H2BaF12O4 |

Molekulargewicht |

551.43 g/mol |

IUPAC-Name |

barium(2+);1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |

InChI-Schlüssel |

WUXISMDFUAVWSS-UHFFFAOYSA-L |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |

Kanonische SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Architecture Engineering

Development of Synthetic Pathways for Barium Hexafluoroacetylacetonate and its Derivatives

The synthesis of Ba(hfa)₂ and its adducts can be approached through several routes, each with distinct advantages.

Direct synthesis involves the reaction of a barium source with the β-diketone ligand, 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa). One documented method involves the reaction of barium hydride (BaH₂) with Hhfa in a coordinating solvent like tetraglyme (B29129). dtic.mil In this process, the evolution of hydrogen gas accompanies the formation of the barium bis(hexafluoroacetylacetonate) adduct. dtic.mil

Another convenient route involves the reaction of an aqueous solution of barium nitrate, Ba(NO₃)₂, with the n-propylammonium salt of the hexafluoroacetylacetonate anion in the presence of a polyether. rice.edu An alternative direct method prepares barium β-diketonates, which can then be used to form adducts, through the reaction of barium hydroxide (B78521) with the β-diketone in an aqueous solution. rice.edu

While transmetallation and ligand exchange reactions are common strategies in coordination chemistry, specific, preparative-scale synthetic routes for this compound using these methods are not extensively detailed in the reviewed literature. Ligand exchange is a known phenomenon for alkaline-earth metal complexes and has been observed in the gas phase for other metal hexafluoroacetylacetonates, but its application as a primary synthetic pathway for Ba(hfa)₂ remains a less explored area compared to direct synthesis and adduct formation. nih.gov The reaction of pre-formed, unsolvated Ba(hfa)₂ with ancillary ligands to form adducts can be considered a form of ligand exchange or, more accurately, ligand addition. rice.edu

Strategies for Adduct Formation with Ancillary Ligands

The primary strategy to overcome the low volatility of Ba(hfa)₂ is the formation of stable, monomeric adducts with neutral, multidentate ancillary ligands. By saturating the coordination sphere of the barium cation, these ligands prevent the bridging of the hexafluoroacetylacetonate ligands between metal centers, thereby disrupting the polymeric structure.

Polyethers, particularly glymes, have proven to be highly effective in enhancing the volatility of Ba(hfa)₂. The coordination of these oxygen-rich ligands satisfies the barium ion's high coordination number, leading to the formation of monomeric or dimeric complexes with significantly improved properties for MOCVD. dtic.milrice.edu

For instance, the unsolvated Ba(hfa)₂ is not volatile below 205°C at 10⁻⁵ Torr, whereas the tetraglyme adduct, [Ba(hfa)₂(tetraglyme)], readily sublimes at 120°C at 10⁻² Torr. dtic.mil The synthesis of these adducts can be achieved by reacting Ba(hfa)₂ directly with the desired polyether in a solvent like toluene (B28343) or through a one-pot direct synthesis as described previously. dtic.milrice.edu X-ray crystallography of [{Ba₂(hfa)₄·Et₂O}∞], a diethyl ether adduct, revealed a chain structure, which explains its relatively low volatility compared to adducts with higher-denticity glymes. mdpi.com

Table 1: Research Findings on this compound Polyether Adducts

| Adduct | Synthetic Precursors | Key Finding | Citation |

|---|---|---|---|

| [{Ba₂(hfa)₄·Et₂O}∞] | Not specified in abstract | X-ray analysis reveals a polymeric chain structure responsible for low volatility. | mdpi.com |

| [Ba(hfa)₂(triglyme)] | n-propylammonium+hfa-, Ba(NO₃)₂, triglyme (B29127) | Forms a dimeric complex; characterized by various analytical techniques. | rice.edu |

| [Ba(hfa)₂(tetraglyme)] | BaH₂, Hhfa, tetraglyme | Monomeric structure with a nine-coordinate barium atom; exhibits enhanced volatility suitable for MOCVD. | dtic.mil |

Crown ethers are another class of oxygen-donor macrocyclic ligands used to sequester the barium ion and produce volatile complexes. rsc.org Their size-selective binding capabilities make them suitable for complexing with the large Ba²⁺ ion. The formation of new, unusually volatile complexes with the general formula M(hfa)₂(crown ether), where M includes Ba, has been reported. These adducts are prepared to prevent oligomerization and improve transport properties for CVD applications. While the principle is well-established, detailed structural characterizations for specific Ba(hfa)₂-crown ether adducts are less common in the literature than for their glyme counterparts.

The use of nitrogen-donor ligands, such as polyamines, represents an alternative to oxygen-donors for modifying the properties of barium β-diketonates. Research into the coordination of Ba(hfa)₂ with simple amines has shown that while adding amine vapors (e.g., NH₃, NEt₃) to a CVD carrier gas can dramatically increase the transport of the barium complex at lower temperatures, stable amine adducts have not been successfully isolated. rice.edu This is in contrast to polyether adducts, which form stable, isolable complexes. rice.edu

However, studies on other barium β-diketonates, such as Ba(thd)₂, have demonstrated the successful synthesis and isolation of mononuclear adducts with polyamines like pentamethyldiethylenetriamine (pmdt) and hexamethyltriethylenetetramine (hmtt). These findings suggest that the stability of amine-based adducts is highly dependent on the nature of the specific β-diketonate ligand used.

Purification Techniques for High-Purity Precursors

The synthesis of this compound can introduce impurities, including unreacted starting materials, byproducts, and solvent adducts. These contaminants can adversely affect the quality of the deposited thin films, leading to suboptimal microstructures and electrical properties. Therefore, the application of stringent purification methods is crucial to produce high-purity this compound suitable for microelectronic applications.

Sublimation Methodologies

Vacuum sublimation is a cornerstone technique for the purification of this compound. itp.ac.ru This method leverages the volatility of the precursor to separate it from non-volatile impurities. The process entails heating the crude compound under reduced pressure, which causes it to transition directly from a solid to a gaseous state. This vapor is then condensed on a cold surface, yielding a purified solid product while leaving behind less volatile contaminants. itp.ac.ru

The success of sublimation is contingent on several factors, including temperature, pressure, and the design of the sublimation apparatus. Studies have indicated that optimal sublimation of this compound is typically achieved within a temperature range of 200-250°C and at a pressure of approximately 10⁻⁵ Torr. The presence of coordinated water molecules or other adducts can complicate the sublimation process by affecting the compound's volatility and thermal stability. For example, anhydrous this compound is more volatile than its hydrated counterparts.

Table 1: Typical Sublimation Parameters for this compound

| Parameter | Value |

|---|---|

| Sublimation Temperature | 200-250 °C |

| Pressure | 10⁻⁵ Torr |

Recrystallization and Solvent-Based Purification

Recrystallization is another effective method for purifying this compound. This technique relies on the differential solubility of the target compound and its impurities in a given solvent at various temperatures. The crude material is dissolved in a suitable hot solvent, and as the solution cools, the solubility of this compound decreases, causing it to crystallize while impurities remain in the solution.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve a large quantity of this compound at elevated temperatures and a much smaller amount at lower temperatures, without reacting with the precursor. Solvents commonly used for the recrystallization of related β-diketonate compounds include alcohols, ethers, and hydrocarbons. For instance, anhydrous this compound has been effectively purified through recrystallization from hot isopropanol. The purity of the final product can be further enhanced by performing multiple recrystallization cycles.

Ligand Engineering for Optimized Precursor Performance in Vapor Phase Processescore.ac.ukresearchgate.netacs.org

The properties of this compound as a CVD precursor are intrinsically determined by its hexafluoroacetylacetonate (hfa) ligand. core.ac.uk By modifying the ligand's structure, it is possible to fine-tune the precursor's volatility, thermal stability, and reactivity, thereby enhancing its performance in deposition processes. core.ac.ukresearchgate.netacs.org

Steric and Electronic Tuning of Ligands

Strategies for modifying β-diketonate precursors like this compound often focus on altering the steric and electronic characteristics of the ligand.

Steric Tuning : Increasing the steric bulk of the ligand by introducing larger substituent groups can enhance the volatility of the complex. The larger ligands can more effectively shield the central barium ion, which reduces intermolecular interactions in the solid state. However, it is important to balance this, as excessive steric hindrance can sometimes compromise thermal stability.

Electronic Tuning : The electronic properties of the ligand can be adjusted by incorporating electron-withdrawing or electron-donating groups. The fluorine atoms in the hexafluoroacetylacetonate ligand are strongly electron-withdrawing, which enhances the volatility of the complex by reducing the polarity of the Ba-O bonds. Further modifications to the electronic environment can influence the precursor's decomposition pathway and reactivity during CVD.

Design Principles for Enhanced Volatility and Thermal Stability

The development of new and improved barium precursors for vapor phase deposition is guided by several key principles aimed at maximizing both volatility and thermal stability.

Fluorination of Ligands : The introduction of fluorine atoms into the β-diketonate ligand is a well-established method for increasing the volatility of the resulting metal complex. The high electronegativity of fluorine reduces the Lewis basicity of the oxygen donor atoms, which leads to weaker metal-ligand bonds and diminished intermolecular forces. This principle is fundamental to the utility of the hexafluoroacetylacetonate ligand in this precursor.

Saturation of the Coordination Sphere : Barium, as a large alkaline earth metal, has a propensity to form oligomeric or polymeric structures in the solid state, which significantly reduces volatility. researchgate.net To mitigate this, neutral donor ligands, such as polyethers (e.g., tetraglyme), are often added to saturate the coordination sphere of the barium ion. researchgate.netresearchgate.net This results in the formation of monomeric and consequently more volatile complexes. Adducts of this compound with polyethers have demonstrated markedly improved volatility and thermal stability in comparison to the unadducted compound. researchgate.netresearchgate.net

Vapor Phase Transport and Thermal Decomposition Research

Investigations into Vapor Pressure and Sublimation Characteristics

The ability to transport Barium hexafluoroacetylacetonate in the vapor phase is fundamental to its application in CVD. Research in this area focuses on its volatility, which is directly related to its vapor pressure and sublimation behavior. While Ba(hfa)₂ is more volatile than its non-fluorinated counterparts, its inherent low volatility and tendency to form oligomers have prompted significant investigation into methods for enhancing its transport properties.

A variety of techniques are employed to experimentally determine the vapor pressure of compounds like this compound. The selection of a specific method often depends on the pressure and temperature range of interest.

Knudsen Effusion Method: This technique is widely used for measuring low vapor pressures of solids. It involves placing a sample in a heated cell (a Knudsen cell) with a small orifice. The rate of mass loss through the orifice due to effusion is measured, from which the vapor pressure can be calculated. This method has been successfully used to study the vaporization of barium and its compounds. dtic.mildtic.mil For enhanced accuracy, the effusion rate can be monitored continuously using a microbalance. dtic.mil

Torsion Effusion and Torsion-Langmuir Techniques: These methods are variations of the Knudsen effusion technique. In torsion effusion, the cell is suspended by a torsion wire, and the recoil force (or torque) generated by the effusing vapor is measured. This provides a direct measurement of the vapor pressure. The Torsion-Langmuir technique is similar but measures the rate of sublimation from a free surface under vacuum. These techniques have been applied to measure both equilibrium vapor pressures and to study the kinetics of decomposition for barium compounds. rsc.org

Static Methods: In a static method, the sample is placed in a sealed, evacuated container, and the pressure of the vapor in equilibrium with the solid or liquid is measured directly using a pressure transducer. This technique is suitable for a range of pressures and temperatures. nist.gov

Gas Saturation Method: This dynamic method involves flowing a preheated inert gas over the sample at a known rate. ltp-oldenburg.de The gas becomes saturated with the vapor of the substance. By measuring the amount of substance transported by the gas, typically by trapping and weighing it, the partial pressure and thus the vapor pressure can be determined. ltp-oldenburg.de

These techniques provide the fundamental data necessary to model the transport of this compound in a CVD reactor.

A significant breakthrough in overcoming the low volatility of this compound has been the use of adduct ligands. These are neutral molecules that coordinate to the central barium atom, breaking up the polymeric structure of the solid and forming more volatile monomeric or dimeric species.

The formation of mixed-ligand complexes with neutral ancillary ligands, such as polyglymes, has been shown to be particularly effective. researchgate.net By saturating the coordination sphere of the barium ion, these high-denticity ligands prevent the formation of involatile polymeric structures. researchgate.net For instance, the addition of tetraglyme (B29129) to Ba(hfa)₂ results in the formation of [Ba(hfa)₂(tetraglyme)], a complex with a molecular structure and significantly higher partial pressure. researchgate.net

Nitrogen-containing Lewis bases, such as amines, have also been demonstrated to enhance the volatility of barium β-diketonates. rice.edu When introduced into the carrier gas during CVD, amine vapors can allow for the sublimation of otherwise non-volatile barium complexes at atmospheric pressure and relatively low temperatures. rice.edu For example, Ba(hfa)₂ shows a notable increase in volatility at 150°C under a pressure of 0.03 mmHg in the presence of these adducts. rice.edu The mechanism is thought to involve the in-situ formation of a volatile adduct, although isolating these adducts can be challenging. rice.edu

The table below summarizes the effect of different adduct ligands on the sublimation characteristics of barium β-diketonate complexes.

| Complex | Adduct Ligand | Sublimation Temperature (°C) | Pressure (Torr) | Observation |

| Ba(hfa)₂ | None | High temperature with decomposition | --- | Low volatility |

| Ba(hfa)₂ | Polyglymes (e.g., tetraglyme) | Lowered significantly | --- | Forms volatile molecular complex [Ba(hfa)₂(tetraglyme)] researchgate.net |

| Ba(TMHD)₂ | Ammonia (NH₃) | 70-240 | 760 | Sublimes with negligible decomposition rice.edu |

| Ba(TMHD)₂ | Triethylamine (NEt₃) | 70-240 | 760 | Sublimes with negligible decomposition rice.edu |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies on Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable thermal analysis techniques for characterizing the thermal stability and decomposition of precursors like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a CVD precursor, an ideal TGA curve shows a single, sharp weight loss step corresponding to the complete volatilization of the compound, leaving minimal residual mass. TGA is used to determine the temperature range of sublimation and to identify decomposition temperatures. For instance, TGA studies on heteroleptic barium complexes show clean, one-step mass losses in the range of 250–365 °C, indicating high volatility and a low amount of nonvolatile residues. acs.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is used to determine melting points, phase transitions, and the enthalpy of these processes. In the context of Ba(hfa)₂, DSC can identify the melting point of the complex and any subsequent decomposition events, which appear as exothermic peaks. The data from DSC complements TGA by providing information on the energetics of the thermal events. nih.gov For example, studies on indium-doped barium hexaferrite have used DSC to investigate phase transitions and determine their thermodynamic parameters. researchgate.net

The combination of TGA and DSC provides a comprehensive picture of the thermal behavior of this compound and its adducts, guiding the selection of appropriate deposition temperatures and conditions for CVD to ensure congruent vaporization without premature decomposition.

Mass Spectrometric Analysis of Vapor Phase Species and Decomposition Byproducts

Mass spectrometry (MS) is a powerful analytical technique used to identify the chemical species present in the vapor phase above a heated sample of this compound. purdue.edu By ionizing the vapor and separating the resulting ions based on their mass-to-charge ratio, MS provides direct insight into the composition of the vapor, including the presence of monomeric, dimeric, or other oligomeric species. researchgate.net

Studies on related metal hexafluoroacetylacetonate complexes have shown that the vapor can contain a mixture of species. For example, mass spectrometric analysis of erbium tris-hexafluoroacetylacetonate revealed the presence of monomeric, dimeric, and trimeric forms in the vapor. researchgate.net This information is crucial for understanding the transport mechanism in CVD.

Furthermore, mass spectrometry is used to analyze the byproducts of thermal decomposition. By identifying the fragments produced at elevated temperatures, researchers can deduce the decomposition pathways of the precursor. This is essential for controlling film purity, as the incorporation of decomposition byproducts can be detrimental to the film's properties. For example, a common issue with fluorinated precursors like Ba(hfa)₂ is the formation of barium fluoride (B91410) (BaF₂) as a decomposition byproduct, which can contaminate the desired oxide film. rice.edu Mass spectrometry can track the evolution of fluorine-containing fragments, helping to optimize process conditions to minimize this contamination.

Kinetic Studies of Thermal Decomposition Pathways

Understanding the kinetics of the thermal decomposition of this compound is critical for controlling the deposition rate and film properties in a CVD process. Kinetic studies aim to determine the rate at which the precursor decomposes at different temperatures and to elucidate the underlying reaction mechanism.

Kinetic parameters, such as the activation energy for decomposition, can be determined from TGA data collected at multiple heating rates using model-free isoconversional methods. researchgate.net These studies provide mathematical models that can predict the rate of transformation of the precursor under various thermal conditions. researchgate.net

Elucidating the reaction mechanism involves identifying the sequence of elementary steps that lead from the precursor molecule to the final film and gaseous byproducts. This is often achieved by combining experimental data from various techniques, particularly mass spectrometry, with theoretical calculations.

For metal acetylacetonate (B107027) complexes, decomposition can be initiated by the breaking of the metal-oxygen bond. In the case of Ba(hfa)₂, the highly electronegative trifluoromethyl groups of the hexafluoroacetylacetonate ligand play a significant role in the decomposition pathway. The presence of these groups can facilitate ligand fragmentation and the formation of stable volatile byproducts.

Mass spectrometric studies on related systems, such as the deposition of Zn(O,S) from zinc acetylacetonate, have proposed a proton-promoted thermolysis mechanism. nih.gov This type of mechanism, which could be relevant for Ba(hfa)₂ especially in the presence of moisture or protic solvents, involves the hydrolysis of the precursor as an initial step, followed by rearrangement or reaction to form the final product. nih.gov The identification of transient reactive species and reaction intermediates by mass spectrometry is a key component of mechanistic studies. purdue.edu Understanding these pathways is crucial for designing precursors and processes that lead to high-purity films with desired properties.

Applications in Advanced Thin Film Deposition Technologies

Metal-Organic Chemical Vapor Deposition (MOCVD) Research

MOCVD is a dominant technique for producing high-purity, high-performance thin films. The choice of precursor is crucial to the success of the MOCVD process, and barium hexafluoroacetylacetonate has been investigated for its potential to overcome challenges associated with other barium precursors.

The successful deposition of thin films using this compound via MOCVD is highly dependent on the fine-tuning of various process parameters. The thermal decomposition of related precursors, such as Ba(hfa)₂tetraglyme, has been shown to be sensitive to temperature, which dictates the deposition mechanism. At lower temperatures, around 300°C, a heterogeneous decomposition mechanism on the substrate surface is dominant electrochem.org. As the temperature increases to above 400°C, homogeneous decomposition in the gas phase becomes more significant electrochem.org.

Table 1: General MOCVD Process Parameter Ranges for Related Metal Hexafluoroacetylacetonate Precursors

| Parameter | Typical Range | Significance |

|---|---|---|

| Substrate Temperature | 120°C - 800°C | Influences reaction kinetics, film crystallinity, and phase formation. |

| Precursor Temperature | 85°C - 250°C | Controls the precursor sublimation or evaporation rate. |

| Reactor Pressure | Low Pressure to Super-atmospheric | Affects gas phase reactions, boundary layer thickness, and film uniformity. |

| Carrier Gas Flow Rate | 10 - 1000 sccm | Determines the residence time of precursors in the reactor. |

| Susceptor Rotation Speed | 0 - 1500 rpm | Enhances the uniformity of temperature and reactant distribution. |

Note: This table is a compilation of general ranges observed in MOCVD of related metal-hfa complexes and is intended to be illustrative.

The kinetics of film growth and the underlying surface reactions are fundamental to understanding and controlling the MOCVD process. For fluorinated barium precursors like Ba(hfa)₂tetraglyme, the deposition pathway involves the adsorption of the precursor onto the film surface, followed by the dissociation of the glyme and subsequent heterogeneous decomposition of the adsorbed Ba(hfa)₂ electrochem.org. This process can lead to the formation of barium fluoride (B91410) (BaF₂) and fluorinated surface species, which may result in carbon-fluorine contamination in the film electrochem.org.

At higher temperatures, the decomposition process becomes more complex, involving the breakdown of the β-diketonate ring and the formation of various fluorinated byproducts electrochem.org. The study of these reaction pathways is crucial for minimizing impurities and controlling the final film composition. While detailed kinetic studies specifically for this compound are limited, the general principles of precursor adsorption, surface reaction, and byproduct desorption are central to the film growth process.

The design of the MOCVD reactor plays a critical role in achieving uniform and high-quality thin films. Computational Fluid Dynamics (CFD) has become an indispensable tool for designing and optimizing MOCVD reactors by simulating the complex interplay of fluid dynamics, heat transfer, and chemical reactions nsf.govmdpi.comnottingham.edu.cn.

CFD models are used to predict and analyze:

Flow Stability: Ensuring a stable and vortex-free flow over the substrate is essential for uniform deposition nsf.govmdpi.com.

Temperature and Precursor Distribution: Simulations help in optimizing the reactor geometry and process conditions to achieve uniform temperature and precursor concentration profiles across the substrate nottingham.edu.cnresearchgate.net.

Gas-Phase Reactions: CFD can model the extent of pre-reactions in the gas phase, which can be detrimental to film quality. This has led to the development of innovative reactor designs, such as high-pressure spatial CVD reactors with spatially separated precursor zones to minimize these reactions nsf.gov.

While specific CFD studies modeling the transport and reaction of this compound are not widely published, the general principles and methodologies developed for other MOCVD systems are directly applicable. These simulations are crucial for scaling up MOCVD processes from research-level to industrial production nottingham.edu.cn.

Atomic Layer Deposition (ALD) Investigations

Atomic Layer Deposition is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. The self-limiting nature of ALD reactions is key to its advantages. However, the development of ALD processes for barium-containing films has been challenging.

Research into novel barium precursors has been a focus area to achieve the desired self-limiting growth. For instance, a pyrrole-based barium precursor has been successfully used to deposit barium oxide (BaO) films with a constant growth per cycle and excellent self-terminating behavior at temperatures between 180–210 °C rsc.orgresearchgate.net. These studies highlight the importance of precursor design in achieving a stable ALD window. While direct experimental investigations into the use of this compound in a self-limiting ALD process are not extensively reported, the challenges associated with precursor stability and reactivity for other barium precursors provide important context for future research in this area.

Synthesis of High-Temperature Superconducting Thin Films

Barium is a crucial component of many high-temperature superconductors, most notably Yttrium Barium Copper Oxide (YBCO). MOCVD is a promising technique for the fabrication of YBCO thin films due to its potential for large-area deposition and scalability.

The choice of the barium precursor is a critical factor in the successful MOCVD of high-quality YBCO films. While other barium precursors have shown issues with volatility and stability, fluorinated precursors like this compound have been explored as a potential solution researchgate.net. The use of a single aerosol source MOCVD, sometimes referred to as "wet MOCVD," has been successfully applied to prepare YBa₂Cu₃Oₓ thin films with high critical temperature and critical current density rsc.org.

The stoichiometry of the precursor solution is also a significant factor influencing the final properties of the YBCO films. Studies have shown that using a barium-deficient precursor solution can be effective in obtaining YBCO films with higher critical current densities enea.it. The optimization of deposition conditions, including temperature and oxygen partial pressure, is essential for achieving the desired superconducting phase and orientation rsc.org. While the use of this compound is promising, its thermal decomposition can sometimes lead to the formation of barium fluoride, which can be detrimental to the superconducting properties of the film if not properly controlled researchgate.net.

Multicomponent Oxide Superconductor Research

This compound is a precursor utilized in the Metal-Organic Chemical Vapor Deposition (MOCVD) and Chemical Solution Deposition (CSD) techniques for the synthesis of multicomponent oxide thin films, including high-temperature superconductors. The fluorinated nature of the hexafluoroacetylacetonate ligand enhances the volatility and thermal stability of the barium precursor, which is crucial for achieving precise stoichiometric control and uniform film growth.

In the field of high-temperature superconductors, particularly rare-earth cuprates like Yttrium Barium Copper Oxide (YBa₂Cu₃O₇₋ₓ, YBCO), the choice of precursors is critical. mdpi.comenea.it While traditional precursors can present challenges in terms of volatility and decomposition pathways, fluorinated precursors offer advantages. The CSD methodology, for instance, has employed low-fluorine solutions to fabricate high-performing YBCO films. mdpi.comenea.it These approaches can reduce the required growth temperature for YBCO down to 750 °C. mdpi.comenea.it

Research has shown a clear correlation between the growth temperature and the superconducting properties of the films, with improved performance often observed at lower growth temperatures. mdpi.comenea.it The use of fluorinated precursors, such as trifluoroacetates, involves a multi-step process for forming the superconducting phase. This typically includes the decomposition of the precursor film to fluorides, conversion of these fluorides to oxides through reaction with water vapor, and a final annealing step in an oxygen atmosphere. researchgate.net The extent of the conversion of barium fluoride to barium oxide can influence the orientation and transition characteristics of the resulting superconducting film. researchgate.net Films with some unreacted barium fluoride have been observed to exhibit strong c-axis normal preferred orientation and a sharp resistive transition. researchgate.net

Deposition of Ferroelectric and Dielectric Thin Films

This compound is a key precursor in the deposition of various ferroelectric and dielectric thin films due to its favorable properties for MOCVD. Its volatility and thermal stability allow for controlled delivery of barium to the substrate surface, enabling the synthesis of complex oxide films with precise stoichiometry and high crystalline quality.

Barium Titanate (BaTiO₃) Film Synthesis

The synthesis of Barium Titanate (BaTiO₃), a widely studied ferroelectric material, often utilizes MOCVD. For this process, a highly volatile and stable barium precursor is essential. This compound, often complexed with a polyether such as triglyme (B29127) (Ba(hfa)₂·triglyme), has been successfully employed as a precursor for the MOCVD of epitaxial BaTiO₃ films. mdpi.com This precursor exhibits a relatively low melting point of approximately 103 °C and a stable vapor pressure, which allows for the transport of barium at lower temperatures compared to other precursors like Ba(dpm)₂. mdpi.com

The use of Ba(hfa)₂·triglyme in a low-pressure, horizontal cold-wall quartz reactor for MOCVD has yielded epitaxial BaTiO₃ films on MgO (100) substrates. mdpi.com The deposition temperatures for these films typically range from 750 to 850 °C. mdpi.com The resulting films can exhibit a polydomain ferroelectric structure, with the specific domain structure being dependent on the film thickness. mdpi.com Thinner films are often highly tensile-strained and predominantly a-domain, while thicker films may exhibit a mixed a- and c-domain structure as the strain relaxes. mdpi.com

| Deposition Parameter | Value |

| Barium Precursor | Ba(hfa)₂·triglyme |

| Titanium Precursor | Titanium tetraisopropoxide (TTIP) |

| Substrate | MgO (100) |

| Deposition Temperature | 750 - 850 °C |

| Resulting Film | Epitaxial Barium Titanate (BaTiO₃) |

Barium Strontium Titanate (BaSrTiO₃) Film Research

Barium Strontium Titanate ((Ba,Sr)TiO₃ or BST) is another important ferroelectric material, particularly for applications in dynamic random access memory (DRAM) capacitors and tunable microwave devices, owing to its high dielectric constant. researchgate.net MOCVD is a suitable method for depositing BST thin films due to its advantages in compositional control, conformality, and scalability. researchgate.net

The success of the MOCVD process for BST is highly dependent on the properties of the metal-organic precursors used. While specific studies detailing the use of this compound for BST were not prevalent in the provided search results, the general requirements for BST precursors highlight its suitability. The need for volatile and stable precursors for barium and strontium is a critical challenge in the MOCVD of BST. This compound's known volatility and stability make it a strong candidate for this application. Research in this area has focused on developing new precursor systems to achieve perovskite single-phased BST thin films. For instance, BST thin films have been prepared on platinum-coated MgO substrates at 650°C by MOCVD, resulting in films with a dielectric constant of 1000 at 1 kHz.

Other Barium-Containing Perovskite and Fluoride Films

The application of barium precursors extends to the synthesis of other functional perovskite and fluoride films. In the realm of perovskite solar cells, vacuum deposition techniques are utilized to achieve precise control over film thickness and the fabrication of multilayer architectures. researchgate.net While not directly mentioning this compound, the general principles of using volatile metal-organic precursors in vacuum deposition are relevant.

A more direct application is in the synthesis of fluorite-type fluoride thin films. For example, thin films of Ba₀.₅Bi₀.₅F₂.₅, a promising fluoride ion conductor, have been synthesized via a topotactic route from perovskite-type BaBiO₃ precursor films. This process involves the fluorination of the oxide precursor using poly(vinylidene fluoride).

Furthermore, Barium Fluoride (BaF₂) itself is a material with important optical applications. It can be deposited as a thin film via thermal evaporation and is used in optical coatings for lenses and mirrors due to its transparency in the ultraviolet and infrared regions.

Research on Other Barium-Containing Functional Materials (e.g., Optical, Catalytic)

Research into barium-containing functional materials extends beyond ferroelectrics and superconductors into the domains of optical and catalytic applications. Barium compounds are integral to the synthesis of various mixed anion solid solutions with tunable optical and photocatalytic properties.

For instance, solid solutions of Ba₃Sc₂₋ₓInₓO₅Cu₂S₂ and Ba₃In₂O₅Cu₂S₂₋ᵧSeᵧ have been synthesized and their structural, optical, and photocatalytic properties investigated. These materials exhibit a linear relationship between their band gap size and composition. Photocatalytic activity under simulated solar light has been observed in these materials, with the activity being dependent on the specific composition.

In the realm of optical materials, Barium Fluoride (BaF₂) thin films are employed in optical coatings for various components like lenses and mirrors. Its refractive properties are useful for managing light transmission and reflection. Due to its transparency across a wide range of wavelengths, from ultraviolet to infrared, it is also used for windows and lenses in various optical systems.

| Material | Functional Property | Application |

| Ba₃Sc₂₋ₓInₓO₅Cu₂S₂ | Photocatalytic | Dye degradation |

| Ba₃In₂O₅Cu₂S₂₋ᵧSeᵧ | Photocatalytic | Dye degradation |

| Barium Fluoride (BaF₂) | Optical | Optical coatings, lenses, windows |

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction (XRD) Techniques for Structural Analysis

X-ray diffraction (XRD) is a powerful, non-destructive technique for characterizing crystalline materials. It provides fundamental information about the crystal structure, phase, and preferred orientation of materials. utah.eduyale.edu The interaction of X-rays with a crystalline sample produces a unique diffraction pattern, which acts as a fingerprint for the material's atomic arrangement. utah.edu The angular positions of the diffracted X-ray beams are related to the lattice spacing within the crystal by Bragg's Law. yale.eduyoutube.com

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystal. By analyzing the diffraction pattern from a single, well-ordered crystal of barium hexafluoroacetylacetonate, researchers can elucidate its exact molecular structure, including bond lengths, bond angles, and the coordination environment of the barium ion. This technique is crucial for understanding the precursor's fundamental chemical properties and how they might influence its behavior during deposition processes. Modern SC-XRD instruments utilize microfocus X-ray sources, which produce a very bright, point-focused beam, enhancing the quality of the diffraction data obtained. youtube.com

Powder X-ray diffraction (PXRD) is employed to analyze polycrystalline materials, such as thin films deposited using this compound as a precursor. Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a sample containing a vast number of small, randomly oriented crystallites. The resulting diffraction pattern consists of a series of peaks, with the position and intensity of each peak corresponding to a specific set of crystal lattice planes. This allows for the identification of the crystalline phases present in the film and an analysis of their crystal structure. researchgate.netresearchgate.netethz.ch

For thin-film analysis, a technique known as grazing incidence X-ray diffraction (GIXRD) is often used. In GIXRD, the incident X-ray beam strikes the sample at a very low angle, which is necessary to prevent the X-rays from penetrating the film and interacting with the substrate. utah.edu This surface-sensitive technique provides detailed information about the crystal structure and orientation of the thin film itself. utah.eduucl.ac.uk

Table 1: Comparison of X-ray Diffraction Techniques for this compound Analysis

| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |

| Sample Type | Single, well-ordered crystal | Polycrystalline powder or thin film |

| Primary Information | Precise 3D atomic structure, bond lengths, bond angles | Crystalline phase identification, lattice parameters, crystallite size |

| Application for Precursor | Elucidation of the fundamental molecular structure. | Not typically used for the precursor itself. |

| Application for Films | Not applicable. | Analysis of the crystalline structure and phase of deposited films. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules in solution. youtube.comyoutube.comyoutube.com It is based on the principle that atomic nuclei with a non-zero magnetic moment will align in an external magnetic field and can be excited by radiofrequency radiation. youtube.com The resonance frequency of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for different atoms within a molecule. youtube.com

For this compound, NMR spectroscopy is used to confirm the identity and purity of the precursor.

¹H NMR provides information about the hydrogen atoms in the molecule, such as those on the acetylacetonate (B107027) ligand.

¹³C NMR reveals the carbon framework of the ligand.

¹⁹F NMR is particularly useful for this compound due to the presence of trifluoromethyl groups, offering a clear spectroscopic handle for characterization.

While ¹³⁵Ba and ¹³⁷Ba are NMR-active nuclei, they are quadrupolar and tend to produce very broad signals, making them less commonly used for routine characterization. huji.ac.ilaps.org

Infrared (IR) and Raman Spectroscopic Analysis of Molecular Vibrations and Bonding

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. youtube.com

Raman Spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the scattered light. youtube.com Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering), corresponding to the vibrational energy levels of the molecule. youtube.com A vibration is Raman-active if it causes a change in the molecule's polarizability. youtube.com

For this compound, IR and Raman spectroscopy can be used to identify the characteristic vibrational modes of the hexafluoroacetylacetonate ligand and to study the coordination of the ligand to the barium ion.

Table 2: Comparison of Vibrational Spectroscopy Techniques

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light |

| Selection Rule | Change in dipole moment | Change in polarizability |

| Strengths | Good for polar functional groups | Good for symmetric, non-polar bonds; can be used with aqueous samples |

| Information Gained | Functional group identification, bonding information | Molecular structure, symmetry, and bonding |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. scripps.edunih.gov It is used to determine the molecular weight of a compound and to gain structural information by analyzing the fragmentation patterns of the molecule. nih.gov In a typical experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. nih.govmdpi.com

For this compound, mass spectrometry can confirm the molecular weight of the complex and provide insights into its stability and fragmentation pathways. This information is valuable for understanding its decomposition behavior in techniques like CVD. Barium ion adduct mass spectrometry has been shown to be a useful technique for identifying certain types of compounds. rsc.org

Electron Microscopy Techniques for Morphological and Microstructural Research

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's surface and internal structure. These methods are essential for characterizing the morphology and microstructure of thin films produced from this compound.

Scanning Electron Microscopy (SEM) provides high-magnification images of the surface topography of a material. A focused beam of electrons is scanned across the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to create an image. researchgate.net Cross-sectional SEM analysis can also be performed to visualize the thickness and layering of thin films. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can be used to study the internal microstructure of a material, including crystal defects and grain boundaries. nist.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the transmitted electrons. arxiv.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface of thin films. bookpi.org By scanning a focused beam of electrons over a sample, it generates images that reveal information about the surface topography and composition. bookpi.org For thin films produced using this compound, SEM is employed to assess critical morphological features.

Researchers utilize SEM to study the grain size, shape, and distribution across the film's surface. bookpi.orgresearchgate.net The uniformity and presence of any defects, such as cracks or pinholes, can be readily identified. For instance, in the analysis of related barium titanate (BaTiO₃) films, SEM imaging has been used to observe the morphology, revealing separated nanoparticles with distinct spherical shapes. scielo.org.co The technique can distinguish between different surface structures, such as granular surfaces composed of individual particles or more complex, flower-like structures, depending on the deposition conditions. researchgate.netscielo.org.co Furthermore, cross-sectional SEM analysis, sometimes enhanced by techniques like Focused Ion Beam (FIB) milling, allows for the precise measurement of film thickness, a critical parameter for many electronic and optical devices. mdpi.com

Table 1: Representative Morphological Data from SEM Analysis of Thin Films

| Feature | Description | Typical Range of Measurement |

|---|---|---|

| Grain Size | The average diameter of the crystalline grains on the film surface. | 10 nm - 5 µm |

| Film Thickness | The vertical dimension of the deposited film, measured from a cross-section. | 50 nm - 1 µm |

| Surface Roughness | Qualitative assessment of the surface texture and smoothness. | Smooth to highly textured |

| Defects | Identification of surface imperfections. | Cracks, pinholes, voids |

Transmission Electron Microscopy (TEM)

While SEM provides surface information, Transmission Electron Microscopy (TEM) is indispensable for probing the internal microstructure of thin films. nist.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, allowing for much higher resolution imaging than SEM. nist.gov This technique is critical for understanding the crystallography and nanoscale features of films derived from this compound.

TEM analysis can reveal the crystallization behavior of amorphous films as they are annealed. uci.edu For example, in-situ heating experiments within a TEM can directly visualize the transformation from an amorphous state to a crystalline one, identifying nucleation sites, which often occur at interfaces or the film surface. uci.edu High-resolution TEM (HRTEM) can even resolve the atomic lattice of the crystalline material, providing definitive information about the crystal structure and orientation. researchgate.net Selected Area Electron Diffraction (SAED) patterns obtained in the TEM confirm the crystalline phase and can distinguish between different polymorphs. researchgate.net Cross-sectional TEM images are also invaluable for examining the layered structure of multilayer films and the quality of the interface between the film and the substrate. uci.eduresearchgate.net

Table 2: Microstructural Findings from TEM Analysis

| Parameter | Information Obtained | Example Finding for Barium-based Films |

|---|---|---|

| Crystallinity | Distinguishes between amorphous and crystalline regions. | Observation of nanocrystalline BaTiO₃ formation from an amorphous gel. uci.edu |

| Crystal Phase | Identification of the specific crystal structure (e.g., cubic, tetragonal). | Intermediate carbonate phases (e.g., BaTiO₂CO₃) identified during crystallization. uci.edu |

| Grain Boundaries | Visualization of the interfaces between adjacent crystal grains. | Shows grain agglomeration and reduction of pores after thermal treatment. researchgate.net |

| Interface Quality | Assessment of the sharpness and integrity of the film-substrate interface. | Can reveal if oriented growth occurs on a specific substrate. uci.edu |

| Defect Structure | Identification of dislocations, stacking faults, and residual porosity. | Nanometer-scale residual porosity observed after decomposition of intermediate phases. uci.edu |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Profiling

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. sbvacuo.org.br When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. youtube.com By measuring the kinetic energy of these electrons, their binding energy can be determined, which is unique to each element and its chemical environment. youtube.com

For this compound and the films grown from it, XPS is essential for verifying stoichiometry and probing the chemical bonding. Analysis of the precursor can confirm the presence of barium, carbon, oxygen, and fluorine in the correct ratios. In the resulting thin films, XPS can detect the elemental composition, for instance, confirming the atomic percentages of barium and other elements in the deposited layer. scielo.org.co Crucially, XPS can reveal the chemical states of these elements. For example, high-resolution scans of the Ba 3d, O 1s, C 1s, and F 1s peaks can differentiate between Ba-O bonds in a barium oxide matrix versus residual, unreacted precursor or carbonate species that may form from atmospheric exposure. xpsdatabase.net This information is vital for understanding the chemical transformations that occur during the deposition process and for assessing the purity and quality of the final film.

Table 3: XPS Data for Elemental and Chemical State Analysis

| Element | XPS Peak | Typical Binding Energy (eV) | Information on Chemical State |

|---|---|---|---|

| Barium | Ba 3d₅/₂ | ~780 - 782 eV | Differentiates between BaO, BaCO₃, and BaF₂. xpsdatabase.net |

| Oxygen | O 1s | ~529 - 533 eV | Distinguishes between metal oxides, carbonates, and hydroxides. |

| Carbon | C 1s | ~284 - 290 eV | Identifies adventitious carbon, metal-carbonates, and C-F bonds from the ligand. |

| Fluorine | F 1s | ~684 - 689 eV | Indicates the presence of metal fluorides or residual fluorinated ligands. |

Other Advanced Analytical Techniques for Precursor and Film Characterization

Beyond microscopy and XPS, a suite of other analytical methods is often employed to gain a comprehensive understanding of this compound and its derivative films.

X-ray Diffraction (XRD) : This is a primary tool for determining the crystal structure and phase purity of the films. It can identify the crystalline phases present, measure the lattice parameters, and estimate the crystallite size.

Atomic Force Microscopy (AFM) : AFM provides three-dimensional surface topography at high resolution. It is used to quantify surface roughness with great precision and can also be used to measure film thickness. scielo.org.co

Thermal Analysis (TGA/DSC) : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal properties of the this compound precursor. TGA measures weight loss as a function of temperature, indicating decomposition and volatilization temperatures, while DSC detects phase transitions like melting and crystallization.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy : These techniques can be used to characterize the precursor itself, confirming its molecular weight and structure. mdpi.com

Inductively Coupled Plasma (ICP) based techniques, such as ICP-Atomic Emission Spectroscopy (ICP-AES) or ICP-Mass Spectrometry (ICP-MS), are highly sensitive methods for accurately determining the elemental composition of the films, especially for trace element analysis. nih.govmedicaljournalshouse.com

These complementary techniques provide a complete picture of the material's properties from the molecular precursor to the final thin film, enabling the correlation of synthesis parameters with material characteristics.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for investigating the properties of molecules and materials. nih.gov It is particularly effective for predicting molecular geometries, reaction energetics, and various spectroscopic properties with a good balance of accuracy and computational cost. nih.govnih.gov For metal complexes, DFT can elucidate the nature of metal-ligand bonding and electronic structure, which are fundamental to understanding the precursor's stability and reactivity. nih.gov

The first step in most theoretical studies is the optimization of the molecule's geometry to find its lowest energy structure. nih.gov For a molecule like Barium hexafluoroacetylacetonate, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the barium ion and its hexafluoroacetylacetonate ligands. DFT methods have proven reliable for predicting the geometries of metal complexes, often showing close agreement with experimental data from X-ray diffraction. nih.gov

In studies of related alkaline earth metal complexes, such as those involving crown ethers and azide (B81097) ligands, DFT has been successfully used to compute molecular structures, which were then compared with experimental crystal structures to understand the effects of the crystal lattice. nih.gov For Ba(hfac)₂, DFT calculations would be expected to reveal the coordination geometry around the central barium ion. Due to the large ionic radius of barium, its β-diketonate complexes often form oligomers (clusters of multiple metal ions) to achieve a stable coordination environment, a phenomenon that has been observed in related alkaline-earth β-diketonate precursors. osti.gov DFT calculations can model these oligomeric structures and their conformations, providing insight into the intermolecular interactions that lead to their formation.

A study on barium dihydrogenomonophosphate, for instance, used DFT with the B3LYP functional and the LanL2DZ basis set to calculate the optimal molecular geometry, which was found to be in good agreement with experimental X-ray data. biointerfaceresearch.com A similar approach would be applicable to Ba(hfac)₂ to determine its preferred structural conformation.

Understanding the nature of the bond between the barium metal center and the hexafluoroacetylacetonate ligand is critical for predicting the compound's stability and decomposition pathways. The interaction in alkaline-earth complexes is generally considered to be predominantly ionic or ion-dipole in character. nih.gov DFT calculations can quantify this interaction through various analysis techniques.

Natural Bond Orbital (NBO) Analysis : This method analyzes the electron density to provide information about charge distribution, hybridization, and donor-acceptor interactions between orbitals. For a Ba(hfac)₂ complex, NBO analysis would likely show a significant positive charge on the barium atom and negative charges on the oxygen atoms of the hfac ligand, confirming the ionic nature of the Ba-O bond. Studies on other bimetallic systems have used NBO analysis to identify the character of metal-metal and metal-ligand bonds. nih.gov

Atoms in Molecules (QTAIM) Theory : This analysis examines the topology of the electron density to define atomic basins and characterize the nature of chemical bonds. The presence and properties of a bond critical point (BCP) between the barium and oxygen atoms would provide further evidence for the type and strength of the interaction. nih.gov

Nephelauxetic Effect : Complexation of a metal ion typically leads to an expansion of the d-orbital electron cloud, known as the nephelauxetic effect, which is evidence of covalent character in the metal-ligand bond. dalalinstitute.com While barium is a main group metal with no d-electrons in its ion (Ba²⁺), the concept of charge delocalization and orbital mixing between the metal and ligand can still be analyzed to understand bonding.

DFT calculations can also be used to investigate the thermodynamic stability of Ba(hfac)₂. By calculating the formation energy and decomposition energy, researchers can predict whether a compound is likely to be stable under certain conditions. High-throughput DFT calculations have been used to map the stability landscape of thousands of perovskite oxides containing barium, demonstrating the power of this approach for materials discovery. arxiv.org

Molecular Dynamics (MD) Simulations of Precursor Behavior and Film Growth

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a system's behavior. While specific MD studies on Ba(hfac)₂ are scarce, the methodology is widely applied to simulate precursor transport and the complex processes of thin-film growth in MOCVD and similar deposition techniques. mdpi.com

For instance, MD simulations have been used to investigate the structure of barium-containing glasses, successfully reproducing experimental data and providing insights into the local coordination environment of the barium ions. nih.gov In the context of MOCVD, MD simulations can model several key stages:

Precursor Transport : Simulating the behavior of Ba(hfac)₂ molecules in the gas phase as they travel to the substrate surface.

Surface Adsorption and Diffusion : Modeling how precursor molecules land on the substrate, move across the surface, and find energetically favorable sites.

Chemical Reactions and Film Growth : Simulating the decomposition of the precursor and the subsequent reactions that lead to the formation and growth of a barium-containing thin film.

Kinetic Monte Carlo (KMC) simulations, often parameterized with data from DFT calculations, are another powerful tool. KMC has been used to study the growth of AlN films by MOCVD, considering both gas-phase and surface reactions to investigate the effects of temperature and pressure on growth rate and surface roughness. researchgate.net A similar multiscale modeling approach, combining DFT, MD, and KMC, could provide a detailed, atomistic understanding of film growth using Ba(hfac)₂.

Modeling of Thermal Decomposition Mechanisms and Energetics

The thermal stability of a MOCVD precursor is a critical property that dictates the required processing temperatures. researchgate.net Computational modeling can be used to predict the decomposition pathways of Ba(hfac)₂ and the energy barriers associated with these reactions.

DFT is commonly used to calculate the energetics of potential decomposition reactions. By mapping the potential energy surface, researchers can identify the most likely initial bond-breaking steps and subsequent reaction pathways. For example, a detailed computational study on the thermal decomposition of tetrabromobisphenol A (TBBA) used DFT to identify the dominant decomposition channel and calculate the reaction rate constants. nih.gov

For metal β-diketonates, decomposition can be complex. It may involve the breaking of the metal-oxygen bond, or fragmentation within the ligand itself. The fluorinated nature of the hfac ligand in Ba(hfac)₂ significantly influences its decomposition compared to non-fluorinated analogues. researchgate.net Computational studies can help unravel these intricate mechanisms, guiding the design of precursors that decompose cleanly at desired temperatures. researchgate.net

Prediction of Precursor Volatility and Transport Properties

A good MOCVD precursor must be sufficiently volatile to be transported in the gas phase to the reaction chamber. researchgate.net Predicting volatility from first principles is challenging because it depends on the subtle balance of intermolecular forces in the solid or liquid state. schrodinger.com

Recently, machine learning (ML) models have emerged as a powerful tool for accurately predicting the volatility of organometallic precursors. schrodinger.com By training algorithms on extensive databases of experimental data, these models can learn the complex relationship between a molecule's structure and its volatility. For a given pressure, these models can predict the sublimation or evaporation temperature with high accuracy (e.g., an average accuracy of ±9°C). schrodinger.com Such a model could be applied to Ba(hfac)₂ and its derivatives to quickly screen for candidates with optimal transport properties, bypassing the need for extensive experimental synthesis and characterization.

Development of Computational Tools for Precursor Design and Optimization

The ultimate goal of these computational investigations is to enable the rational design of new and improved precursors. rsc.org By combining various computational tools, a complete "design kit" for vapor-phase deposition can be established. schrodinger.com

This integrated approach involves:

High-Throughput Screening : Using ML models to rapidly screen thousands of potential precursor structures to identify candidates with desirable volatility. arxiv.orgschrodinger.com

DFT Analysis : Performing detailed DFT calculations on the most promising candidates to analyze their geometry, electronic structure, and thermodynamic stability. nih.gov

Mechanism Modeling : Simulating the decomposition pathways to ensure the precursor will break down in a controlled manner to yield high-purity films. nih.govresearchgate.net

This computational workflow allows for a much broader range of molecular architectures to be explored than is possible through experimentation alone. It accelerates the discovery of innovative precursors, not only for barium but for a wide range of metals, tailored for specific applications in advanced materials and electronics. rsc.orgschrodinger.com

Future Research Directions and Emerging Challenges

Development of Novel Barium Precursors with Enhanced Volatility and Processability

A significant area of research focuses on the development of new barium precursors with improved volatility and processability. While Ba(hfa)₂ is a widely used precursor, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD), its application can be limited by certain characteristics. researchgate.net Barium complexes are known for high coordination numbers and predominantly ionic bonds, which can lead to the formation of polymeric structures with low volatility. researchgate.net

To overcome these challenges, researchers are exploring the synthesis of mixed-ligand barium complexes. The introduction of polyglymes as high-denticity ligands can saturate the barium coordination sphere, leading to the formation of molecular structures with enhanced volatility. researchgate.net For instance, mixed-ligand barium hexafluoroacetylacetonate complexes with tetraglyme (B29129) have demonstrated improved stabilization of the molecular structure and higher partial pressure, making them promising for HTSC film fabrication. researchgate.netresearchgate.net The synthesis and study of complexes with other polyglymes remain an active area of interest for both coordination chemistry and practical applications in MOCVD. researchgate.netresearchgate.net

The table below summarizes some of the key areas in the development of novel barium precursors.

| Research Focus | Desired Outcome |

| Mixed-Ligand Complexes | Enhanced volatility and thermal stability |

| Alternative β-diketonates | Improved processability and film quality |

| Supramolecular Chemistry | Controlled precursor properties |

Exploration of Alternative Deposition Techniques

While MOCVD is a prevalent method for depositing thin films from this compound, the exploration of alternative deposition techniques is a crucial research direction. researchgate.net Techniques such as sputter deposition, molecular beam epitaxy (MBE), and screen printing have been investigated for the deposition of barium-containing films. researchgate.netaip.org Pulsed laser deposition (PLD) has also shown success in growing high-quality barium hexaferrite (BaM) films. researchgate.netaip.org

Furthermore, chemical solution deposition (CSD) methods, including sol-gel processes, offer advantages in terms of simplicity, cost-effectiveness, and scalability for fabricating films like yttrium-doped barium zirconate (BZY). researchgate.net The combination of sol-gel and spin coating presents a promising alternative to vacuum-based techniques for creating sub-micrometer scale thin films. researchgate.net Physical vapor deposition (PVD) techniques are also attractive for producing high-quality, mechanically adherent thin films. nih.gov

In-Situ Monitoring and Advanced Process Control for Deposition Systems

To ensure the quality and reproducibility of thin films derived from this compound, in-situ monitoring and advanced process control are indispensable. therisk.global Real-time monitoring of critical parameters during the deposition process allows for precise control over film properties. therisk.globaltugraz.at

Integration of this compound-Derived Materials into Next-Generation Electronic and Optical Device Architectures

A primary driver for research into this compound is the potential to integrate the resulting materials into next-generation electronic and optical devices. core.ac.uk Barium-based materials, such as barium titanate (BTO) and barium strontium titanate (BST), exhibit high dielectric constants, making them suitable for applications in dynamic random-access memories (DRAMs) and other microelectronic components. researchgate.netresearchgate.net

The integration of these materials onto semiconductor platforms, such as silicon, is a key challenge being addressed. researchgate.net For example, the growth of highly textured BaFe12O19 magnetoplumbite thin films directly on amorphous thermal oxide wafers opens a path for the monolithic integration of ferrites onto silicon-based systems. researchgate.net Research is also focused on integrating these materials into advanced sensors and novel composite materials.

Research into Sustainable Synthesis and Processing Methodologies for Barium Precursors

Developing sustainable and environmentally friendly methods for the synthesis and processing of barium precursors is a growing area of focus. Traditional synthesis routes can involve high temperatures and hazardous reagents. Green chemistry approaches, such as hydrothermal and solvothermal methods, offer more sustainable pathways for synthesizing barium compounds.

Future research will likely concentrate on reducing the environmental impact of precursor synthesis and deposition processes. This includes exploring the use of less hazardous solvents, reducing energy consumption during deposition, and developing recycling strategies for byproducts. The development of precursors from renewable sources is another long-term goal for sustainable materials chemistry.

Q & A

Basic Research Questions

Q. What synthesis methods are suitable for preparing barium hexafluoroacetylacetonate, and how do reaction conditions influence purity?

- Methodological Answer : this compound can be synthesized via ligand substitution reactions or vapor deposition. For example, analogous alkaline-earth metal hfac complexes (e.g., Ca(hfac)₂) are synthesized using atomic layer deposition (ALD) at 300°C with ozone as an oxygen source, yielding high-purity metal fluorides . For barium, similar ALD parameters (temperature, precursor vapor pressure) should be optimized to avoid decomposition, as observed in rhenium hfac derivatives . Purity can be assessed via Rutherford backscattering spectroscopy (RBS) to quantify oxygen content (<5 at.% in CaF₂ films) .

Q. How is the crystal structure of this compound complexes characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, [Cu(phen)₂][hfac] structures were resolved using atomic coordinates, bond distances, and anisotropic displacement parameters from whole-pattern fitting (R² < 0.05) . For barium analogs, synchrotron XRD combined with Rietveld refinement can address potential distortions in coordination geometry, such as tetrahedral vs. octahedral configurations observed in Cu(I)-hfac systems .

Q. What thermal analysis techniques are used to study this compound stability?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For hfac complexes, decomposition temperatures and enthalpy changes (ΔH) are reported in Thermochimica Acta, with gas-phase electron attachment studies providing insights into ligand-field stabilization . Barium hfac may exhibit lower thermal stability than transition-metal analogs due to weaker metal-ligand bonds, requiring inert atmospheres during analysis .

Advanced Research Questions

Q. How do magnetic properties of this compound complexes compare to transition-metal hfac systems?

- Methodological Answer : While barium is diamagnetic, its hfac complexes may host paramagnetic dopants. For example, Co(II)-hfac exhibits single-ion magnet (SIM) behavior with nonuniaxial anisotropy (axial parameter ), analyzed via dynamic magnetic susceptibility and CASPT2 calculations . For barium systems, electron paramagnetic resonance (EPR) and ab initio modeling (e.g., CASSCF) can quantify spin-orbit coupling in hybrid materials .

Q. What mechanistic insights explain the role of this compound in catalytic CO₂ hydrogenation?

- Methodological Answer : Though barium is not catalytically active, Rh-hfac complexes (e.g., [(dppp)Rh(hfacac)]) demonstrate CO₂ hydrogenation via σ-bond metathesis, elucidated through kinetic isotope effects and DFT calculations . Barium hfac could act as a co-catalyst in analogous systems by stabilizing intermediates, with mechanistic studies requiring operando infrared spectroscopy and transient absorption spectroscopy .

Q. How do computational methods resolve discrepancies in experimental data for hfac complexes?

- Methodological Answer : Multireference ab initio calculations (CASSCF/CASPT2) explain magnetic and electronic contradictions. For instance, Cu(II)-hfac EPR -factors (, ) were reconciled with ligand-field theory, while DFT failed to capture multideterminant effects . For barium systems, hybrid QM/MM simulations can model solvent interactions affecting crystallization pathways .

Contradiction Analysis

- Thermal Stability : Conflicting decomposition temperatures in hfac complexes (e.g., Pd-hfac melts at 100°C vs. Cu-hfac stability >250°C ) may arise from ligand substituents or metal electronegativity. TGA under controlled atmospheres is recommended for barium analogs.

- Magnetic Data : Discrepancies in -factors between experiment and theory (e.g., CASPT2 vs. DFT) highlight the need for advanced multireference methods in barium-doped systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.